4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
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Properties
IUPAC Name |
5-(4-methoxypiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3.ClH/c1-17-13(4-6-14-7-5-13)12-15-11(16-19-12)10-2-8-18-9-3-10;/h10,14H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPSBHAFVDBRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C2=NC(=NO2)C3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a novel compound characterized by its unique structural features, including a piperidine ring and an oxadiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, which include anti-inflammatory, analgesic, and antiproliferative properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.79 g/mol. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.79 g/mol |
| CAS Number | 1803562-39-1 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. Initial studies suggest that it may modulate the activity of specific enzymes and receptors involved in inflammatory responses and immune system regulation. Notably, it has shown potential as a chemokine receptor antagonist, which could be significant in treating inflammatory diseases.
Antiproliferative Effects
Research has indicated that related compounds in the oxadiazole class exhibit antiproliferative properties. For instance, studies on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated their ability to inhibit tubulin polymerization in cancer cell lines, leading to increased mitotic cell death . This suggests that 4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine may similarly exert antiproliferative effects through tubulin inhibition.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been explored through its interaction with inflammatory mediators. Its structural components are believed to enhance solubility and reactivity, making it a candidate for further exploration in drug discovery programs aimed at treating conditions characterized by chronic inflammation.
Case Studies
- Antiproliferative Activity : A study on structurally similar compounds found that derivatives containing the oxadiazole moiety significantly inhibited cancer cell proliferation with IC50 values ranging from 120 nM to several micromolar concentrations . This highlights the potential for 4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine to serve as a lead compound in cancer therapeutics.
- Enzyme Inhibition : In related research involving piperidine derivatives, compounds demonstrated significant inhibition of acetylcholinesterase (AChE) and urease enzymes . The findings suggest that similar mechanisms could be explored for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
